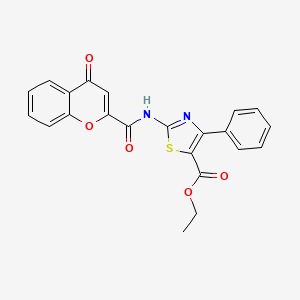

ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate, also known as EOCPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EOCPT is a heterocyclic compound that contains a thiazole ring, a chromene ring, and a carboxylate ester functional group.

科学的研究の応用

Synthesis and Structural Characterization

- The synthesis of novel compounds involving 2-oxo-2H-chromene derivatives has been extensively studied. For instance, compounds with a 1,2,4-triazole ring and 1,3,4-thiadiazole ring were synthesized by reacting 2-oxo-2H-chromene-3-carbohydrazide with substituted phenyl isothiocyanates, showcasing the versatility of chromene derivatives in producing pharmacologically relevant structures (Saeed & Ibrar, 2011).

- Another study focused on synthesizing coumarin derivatives containing the thiazolidin-4-one ring, highlighting the methodological advancements in coupling chromene derivatives with various chemical moieties to explore their biological properties (Ramaganesh, Bodke, & Venkatesh, 2010).

Biological Evaluation and Mechanisms

- Research on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues demonstrated their potential in mitigating drug resistance and enhancing the efficacy of cancer therapies, especially in leukemia cells. This study underscores the therapeutic potential of chromene derivatives against cancers with multiple drug resistance (Das et al., 2009).

Chemical Properties and Reactivity

- The crystal structures and Hirshfeld surface analysis of various ethyl 2-oxo-2H-chromene-3-carboxylate derivatives were conducted to understand their molecular conformations and interactions, providing insights into the structural basis of their reactivity and potential interactions with biological targets (Gomes et al., 2019).

作用機序

Target of Action

The primary target of ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh), which plays a crucial role in transmitting signals in the brain .

Mode of Action

This compound interacts with AChE by inhibiting its activity, thereby preventing the breakdown of ACh . This results in an increase in the levels of ACh at cholinergic brain synapses . The compound is an uncompetitive inhibitor and a dual-binding site inhibitor .

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic pathway, which is involved in memory and cognition . The increased levels of ACh in the brain can help alleviate the symptoms of neurodegenerative disorders like Alzheimer’s disease, which is characterized by reduced levels of ACh .

Pharmacokinetics

The compound’s potency as an ache inhibitor is indicated by its ic50 values in the micromolar range , suggesting it has a reasonable degree of bioavailability.

Result of Action

The inhibition of AChE leads to increased levels of ACh in the brain, which can help improve cognitive function in conditions like Alzheimer’s disease .

特性

IUPAC Name |

ethyl 2-[(4-oxochromene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O5S/c1-2-28-21(27)19-18(13-8-4-3-5-9-13)23-22(30-19)24-20(26)17-12-15(25)14-10-6-7-11-16(14)29-17/h3-12H,2H2,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPBLCOAPYKRGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide](/img/structure/B2456772.png)

![3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B2456774.png)

![[5-(2-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456777.png)

![N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine](/img/structure/B2456783.png)

![(Z)-N-(6-ethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2456790.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2456791.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2456793.png)